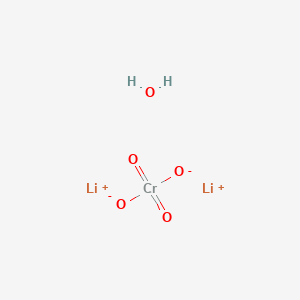
Lithium chromate hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium chromate hydrate is an inorganic compound with the chemical formula Li₂CrO₄·xH₂O. It is typically found as yellow orthorhombic crystals and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. This compound is primarily used in various industrial applications, including as a corrosion inhibitor and in the synthesis of other chemical compounds.
準備方法
Synthetic Routes and Reaction Conditions: Lithium chromate hydrate can be synthesized through the reaction of lithium carbonate (Li₂CO₃) with chromic acid (H₂CrO₄). The reaction typically occurs in an aqueous medium, and the resulting solution is then evaporated to obtain the hydrate form of lithium chromate. The reaction can be represented as follows:
Li2CO3+H2CrO4→Li2CrO4+H2O+CO2
Industrial Production Methods: In industrial settings, this compound is produced by reacting lithium hydroxide (LiOH) with sodium chromate (Na₂CrO₄) in an aqueous solution. The reaction mixture is then filtered, and the filtrate is evaporated to yield this compound crystals. This method ensures high purity and yield of the product.
Types of Reactions:
Oxidation-Reduction Reactions: this compound can undergo redox reactions where the chromium ion changes its oxidation state.
Substitution Reactions: It can participate in substitution reactions where the chromate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reducing Agents: Sodium sulfite (Na₂SO₃) and iron(II) sulfate (FeSO₄) are typical reducing agents.
Major Products Formed:
Oxidation: Chromium trioxide (CrO₃) and lithium hydroxide (LiOH).
Reduction: Chromium(III) oxide (Cr₂O₃) and lithium sulfate (Li₂SO₄).
科学的研究の応用
Lithium chromate hydrate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: It serves as a staining agent in biological studies to highlight specific cellular components.
Medicine: Research is ongoing into its potential use in medical treatments, particularly in targeting specific cellular pathways.
Industry: It is widely used as a corrosion inhibitor in metal coatings and as a catalyst in organic synthesis.
作用機序
The mechanism by which lithium chromate hydrate exerts its effects involves the interaction of the chromate ion (CrO₄²⁻) with various molecular targets. In corrosion inhibition, the chromate ion forms a protective layer on metal surfaces, preventing oxidation. In biological systems, it can interact with cellular proteins and enzymes, altering their function and activity.
類似化合物との比較
Sodium Chromate (Na₂CrO₄): Similar in structure but differs in the cation.
Potassium Chromate (K₂CrO₄): Another chromate salt with potassium as the cation.
Ammonium Chromate ((NH₄)₂CrO₄): Contains ammonium ions instead of lithium.
Uniqueness: Lithium chromate hydrate is unique due to its specific interactions with lithium ions, which can influence its solubility, reactivity, and applications. Its hygroscopic nature also sets it apart from other chromate salts, making it particularly useful in applications where moisture absorption is beneficial.
特性
IUPAC Name |
dilithium;dioxido(dioxo)chromium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.2Li.H2O.4O/h;;;1H2;;;;/q;2*+1;;;;2*-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHMTHBOSQWANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].O.[O-][Cr](=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH2Li2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4,7-Dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoic acid](/img/structure/B8008308.png)

![7-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(methylamino)purine-2,6-dione](/img/structure/B8008327.png)


![3-Phenyl-2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoic acid](/img/structure/B8008340.png)
![8-[2-(Dimethylamino)ethylamino]-3-methyl-7-[2-(4-methylphenyl)-2-oxoethyl]purine-2,6-dione](/img/structure/B8008347.png)
![endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B8008364.png)




![(2E)-3-{9H-pyrido[3,4-b]indol-3-yl}prop-2-enoic acid](/img/structure/B8008421.png)
